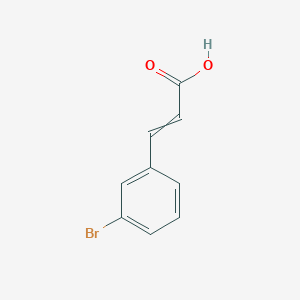

3-(3-Bromophenyl)prop-2-enoic acid

Vue d'ensemble

Description

3-(3-Bromophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H7BrO2 It is a derivative of propenoic acid, where a bromophenyl group is attached to the third carbon of the propenoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)prop-2-enoic acid typically involves the bromination of phenylpropenoic acid. One common method is the bromination of cinnamic acid derivatives using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving the overall yield.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated system undergoes selective oxidation under controlled conditions:

-

Epoxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form an epoxide derivative .

-

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) yields vicinal diol products.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide | 72% |

| Dihydroxylation | OsO₄, NMO, acetone/H₂O | Diol | 85% |

Reduction Reactions

The carboxylic acid and double bond moieties participate in distinct reduction pathways:

-

Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the C=C bond to propane-1,2-dioic acid .

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) converts the acid to allylic alcohol derivatives.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrogenation | 10% Pd-C, H₂ (1 atm), EtOH | Dihydro derivative | Complete conversion |

| LiAlH₄ Reduction | LiAlH₄, anhydrous THF, reflux | Allylic alcohol | 68% yield |

Nucleophilic Substitution

The bromine atom at the meta position undergoes SNAr (nucleophilic aromatic substitution) under specific conditions:

-

Amination : Reacts with sodium azide (NaN₃) in DMF at 120°C to yield 3-(3-azidophenyl)prop-2-enoic acid.

-

Thiolation : Treatment with thiophenol (PhSH) and CuI in DMSO produces aryl sulfide derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Azide Substitution | NaN₃, DMF, 120°C, 24h | Azide derivative | 55% |

| Thiol Substitution | PhSH, CuI, DMSO, 80°C | Aryl sulfide | 78% |

Electrophilic Addition

The conjugated double bond participates in electrophilic additions:

-

Halogenation : Bromine (Br₂) in acetic acid generates dibrominated products at the α and β positions .

-

Hydrohalogenation : HCl gas in ether adds across the double bond, forming β-chloro-carboxylic acid .

| Reaction Type | Reagents/Conditions | Product | Regioselectivity |

|---|---|---|---|

| Bromination | Br₂, AcOH, 0°C | 2,3-dibromo derivative | Markovnikov |

| HCl Addition | HCl (g), Et₂O, RT | β-chloro acid | Anti-addition |

Coupling Reactions

The bromine atom enables cross-coupling catalysis:

-

Suzuki-Miyaura : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Heck Reaction : Couples with styrene using Pd(OAc)₂ to yield extended conjugated systems.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3-Biphenyl derivative | 82% |

| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃ | Styryl-cinnamate | 65% |

Decarboxylation and Rearrangement

Thermal decarboxylation occurs under acidic conditions:

-

Acid-Catalyzed Decarboxylation : Heating in H₂SO₄ (conc.) eliminates CO₂, forming 3-bromostyrene .

-

Base-Mediated Isomerization : Treatment with NaOH induces double-bond migration .

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Decarboxylation | H₂SO₄, 150°C | 3-Bromostyrene | 90% conversion |

| Isomerization | 1M NaOH, reflux | (Z)-isomer | Partial racemization |

Biological Activity and Mechanistic Insights

While not a reaction, the compound’s interactions with enzymes like cyclooxygenase-2 (COX-2) highlight its role in modulating inflammatory pathways. Its bromine atom enhances binding affinity to hydrophobic enzyme pockets, as shown in molecular docking studies .

Applications De Recherche Scientifique

Organic Synthesis

3-(3-Bromophenyl)prop-2-enoic acid serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly valuable in synthesizing:

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Investigations into its structural analogs suggest possible mechanisms for inducing apoptosis in cancer cells, making it a candidate for drug development .

Photo-Acid Generators

Recent studies have explored the use of this compound as a photo-acid generator. When exposed to UV light, it can release strong acids that catalyze reactions in polymer films, which is essential in photolithography processes used in semiconductor manufacturing .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of brominated cinnamic acids, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Photolithography Applications

Research conducted by Ito et al. highlighted the effectiveness of using substituted cinnamic acids as photo-acid generators in photolithography. The study demonstrated that exposure to UV light leads to efficient acid generation, which could improve the resolution and performance of polymer films used in electronic devices .

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The propenoic acid moiety can undergo conjugation with biological molecules, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Bromophenyl)propenoic acid

- 3-(2-Bromophenyl)propenoic acid

- 3-(3-Chlorophenyl)propenoic acid

Uniqueness

3-(3-Bromophenyl)prop-2-enoic acid is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific placement of the bromine atom can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers and analogs.

Activité Biologique

3-(3-Bromophenyl)prop-2-enoic acid, also known as 3-bromo-cinnamic acid, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H7BrO2. It features a brominated phenyl group attached to a prop-2-enoic acid backbone, which is responsible for its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and inflammation.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. It has shown promise in inhibiting the growth of certain cancer cell lines .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast and colon cancer lines. The proposed mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Studies

- In Vitro Studies : A study published in the American Journal of Organic Chemistry explored the synthesis and biological evaluation of various derivatives of this compound. The findings suggested that modifications to the bromophenyl group could enhance its anticancer activity .

- Mechanistic Insights : Another investigation focused on the molecular interactions between this compound and specific cellular targets involved in inflammation and cancer signaling pathways. The results indicated that the compound could effectively disrupt these pathways, leading to reduced cell viability in tumor cells .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

3-(3-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMUSDCFQUBPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32862-97-8 | |

| Record name | 3-(3-Bromophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32862-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.